molecular formula C9H10ClNO2 B15295921 4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride

Cat. No.: B15295921
M. Wt: 199.63 g/mol
InChI Key: KWKOGKOWLOAHHL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is a chemical compound with a unique structure that includes a benzofuran ring, an aminomethyl group, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzofuran-1-one with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by adding hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the benzofuran ring can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(Aminomethyl)benzoic acid hydrochloride
  • 4-(Aminomethyl)pyridine hydrochloride

Uniqueness

4-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one hydrochloride is unique due to its benzofuran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

4-(aminomethyl)-3H-2-benzofuran-1-one;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c10-4-6-2-1-3-7-8(6)5-12-9(7)11;/h1-3H,4-5,10H2;1H

InChI Key

KWKOGKOWLOAHHL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=C2C(=O)O1)CN.Cl

Origin of Product

United States

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